5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiophene, a sulfonamide, a pyridine, and a triazolo-pyridazine. These functional groups suggest that the compound could have a variety of biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions that involve the formation of the heterocyclic rings and the subsequent attachment of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of the sulfonamide, pyridine, and triazole groups suggest that it could participate in a variety of reactions, including nucleophilic substitutions and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
This compound falls within the broader class of chemicals that have been examined for their role as inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. Such inhibitors are critical for understanding drug-drug interactions and for the development of drugs with minimal adverse interactions. The selectivity of inhibitors for specific CYP isoforms aids in the precise modulation of drug metabolism pathways, which is essential for optimizing therapeutic efficacy and safety (Khojasteh et al., 2011).
Local Toxic Effects of Sulfonamide Compounds
Investigations into the local tissue reactions to sulfonamide compounds, which share a structural motif with the compound , provide insights into the chemotherapeutic effectiveness and potential cytotoxicity at the cellular level. This understanding is crucial for developing compounds with enhanced therapeutic profiles and reduced local toxicity (Bellows, 1943).
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, including the specific chemical structure mentioned, have been highlighted for their extensive use in therapeutic applications against bacterial infections and other conditions. The innovation in sulfonamide chemistry continues to contribute to the development of new drugs with potent antibacterial, antiviral, and anti-inflammatory properties, demonstrating the compound's relevance in current pharmaceutical research (Gulcin & Taslimi, 2018).
Advanced Synthesis and Pharmaceutical Impurities
Research on the synthesis and identification of pharmaceutical impurities related to proton pump inhibitors highlights the importance of understanding the chemical reactivity and pathways involved in the formation of such compounds. This knowledge assists in refining synthesis processes to minimize impurities and enhance drug purity and efficacy (Saini et al., 2019).
Biological Significance of Pyrimidine Derivatives
The exploration of pyrimidine and its derivatives, including structures similar to the compound in focus, underscores their utility in creating optical sensors and their significant biological and medicinal applications. Such compounds are instrumental in developing new materials for sensing applications and drug development, reflecting the compound's versatility and potential across various scientific domains (Jindal & Kaur, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-14-7-10-20(30-14)31(28,29)26-17-6-2-4-15(12-17)18-8-9-19-23-24-21(27(19)25-18)16-5-3-11-22-13-16/h2-13,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHPPOAIKLKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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